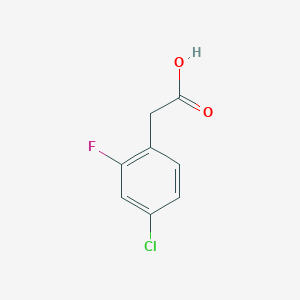![molecular formula C10H16O B066740 Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) CAS No. 177493-79-7](/img/structure/B66740.png)
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless liquid with a strong odor that is commonly used as a flavoring agent in the food industry. However, its potential applications in the field of scientific research are far-reaching and have been the subject of much study in recent years.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) has been the subject of much study in recent years due to its potential applications in the field of scientific research. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs and treatments. It has also been shown to have potential as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) is not yet fully understood. However, it is believed to act by inhibiting the growth of microorganisms, reducing inflammation, and modulating the immune system.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi. It has also been found to reduce inflammation and modulate the immune system, making it a promising candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) is its antimicrobial and anti-inflammatory properties, which make it a promising candidate for use in the development of new drugs and treatments. However, its strong odor and potential toxicity may limit its use in certain lab experiments.
Direcciones Futuras
There are a number of future directions that could be explored in relation to Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI). These include further studies on its mechanism of action, the development of new drugs and treatments based on its properties, and the exploration of its potential applications in the food industry. Additionally, further research is needed to determine the safety and toxicity of this compound.
In conclusion, Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) is a promising compound with a wide range of potential applications in the field of scientific research. Its antimicrobial, antifungal, and anti-inflammatory properties make it a promising candidate for use in the development of new drugs and treatments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the food industry.
Métodos De Síntesis
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) can be synthesized through a variety of methods, including the oxidation of cyclohexene with potassium permanganate, the reaction of cyclohexanone with propenyl magnesium bromide, and the reaction of cyclohexene with acrolein. However, the most common method of synthesis involves the reaction of cyclohexene with acrolein in the presence of a palladium catalyst.
Propiedades
Número CAS |
177493-79-7 |
|---|---|
Nombre del producto |
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,2S)-2-[(E)-prop-1-enyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-5-9-6-3-4-7-10(9)8-11/h2,5,8-10H,3-4,6-7H2,1H3/b5-2+/t9-,10+/m1/s1 |
Clave InChI |
JVOLAJKFKZOWPI-VYXGOUPGSA-N |
SMILES isomérico |
C/C=C/[C@@H]1CCCC[C@H]1C=O |
SMILES |
CC=CC1CCCCC1C=O |
SMILES canónico |
CC=CC1CCCCC1C=O |
Sinónimos |
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




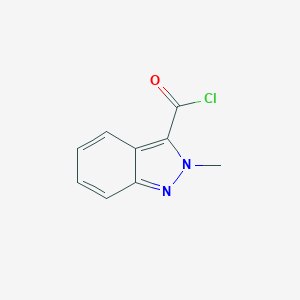
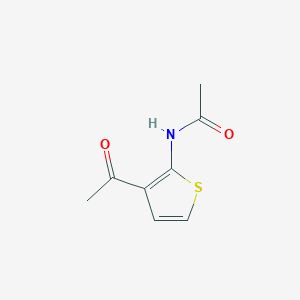


![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
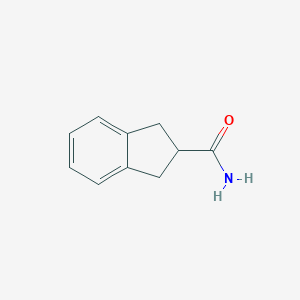

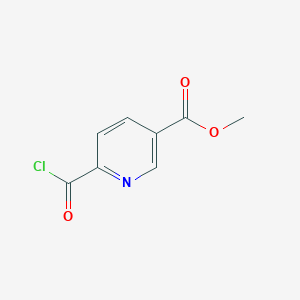
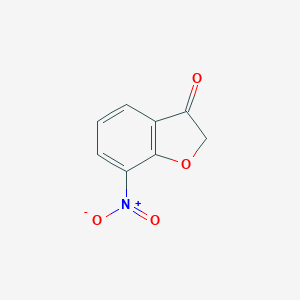
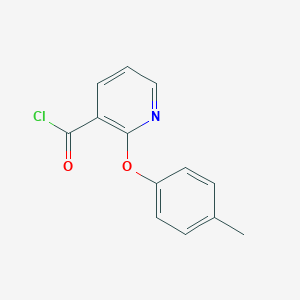
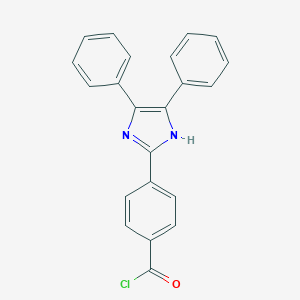
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)
